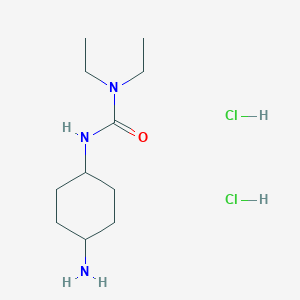
3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride is a useful research compound. Its molecular formula is C11H25Cl2N3O and its molecular weight is 286.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics in Cancer Research 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride has been studied for its pharmacokinetics, specifically in the context of cancer research. Oliverio et al. (1970) investigated the absorption, distribution, excretion, and biotransformation of a related compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, in various animals. They found that it is lipid-soluble, rapidly degrades in plasma, and is primarily excreted by the kidneys. This research provides insights into how similar compounds might behave in the body, which is crucial for developing effective cancer treatments (Oliverio et al., 1970).
Detection and Quantification Caddy and Idowu (1984) developed a method for determining concentrations of a similar compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, in body fluids. This is essential for clinical research and drug monitoring in pharmacological studies (Caddy & Idowu, 1984).
Chemical Interactions and Binding Cheng et al. (1972) examined the binding of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea to nucleic acids and proteins, which is relevant to understanding how this compound might interact at the molecular level. They discovered extensive binding to proteins and negligible binding to nucleic acids (Cheng et al., 1972).
Synthesis of Polyurethane Elastomers Brannigan et al. (2017) reported on the application of amino acid-derived diols, similar in structure to this compound, as chain extenders in synthesizing novel thermoplastic polyurethane elastomers. This indicates potential applications in materials science, particularly in creating sustainable, bioderived materials (Brannigan et al., 2017).
Metabolic Studies in Cancer Therapeutics Johnston et al. (1975) synthesized and evaluated the biological activity of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a compound related to this compound. This research helps understand the metabolic pathways and potential efficacy of similar compounds in cancer treatment (Johnston et al., 1975).
Properties
IUPAC Name |
3-(4-aminocyclohexyl)-1,1-diethylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10;;/h9-10H,3-8,12H2,1-2H3,(H,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXWHUQETACXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
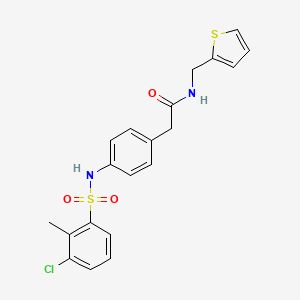
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
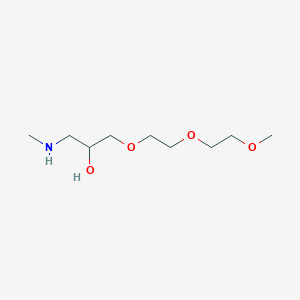

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)

![2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2974573.png)
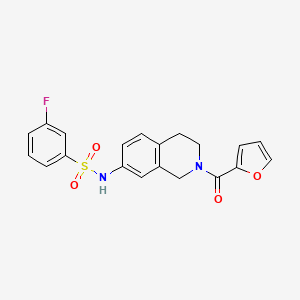
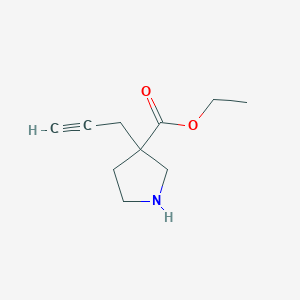
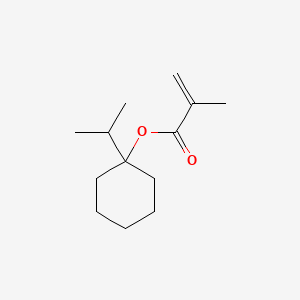
![1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2974577.png)

